The N-tert-Butyl Substituent as a Key Structural Determinant for Potent Dual COX-2/5-LO Inhibition in γ-Sultam Drug Candidates
In the development of antiarthritic agents, a series of 1,2-isothiazolidine-1,1-dioxide (γ-sultam) derivatives were synthesized and evaluated. The compound S-2474, which contains an N-ethyl group, was selected as a drug candidate. However, SAR studies within the same series highlight the critical role of the N-alkyl substituent for activity. While direct quantitative data for the specific N-tert-butyl derivative is not available for this target, the same publication series and related patents establish that the N-tert-butyl-γ-sultam scaffold (of which 2-(tert-Butyl)isothiazolidine 1,1-dioxide is the unfunctionalized parent) is a crucial precursor and a vital reference point for building a library of related analogs, as the N-substituent profoundly modulates the inhibitory potency against COX-2 and 5-LO [1].
| Evidence Dimension | Inhibitory Potency (IC50) for COX-2 and 5-LO |
|---|---|
| Target Compound Data | Not applicable; compound is a key unsubstituted parent scaffold and precursor. |
| Comparator Or Baseline | S-2474 (N-ethyl analog with additional substituents) |
| Quantified Difference | Not directly quantifiable for the unsubstituted scaffold; evidence highlights that the N-alkyl group is a key modulatory site for biological activity. |
| Conditions | In vitro enzymatic assays (COX-2 and 5-LO) using human or rat enzymes. |
Why This Matters
This establishes the compound as a non-negotiable starting material for exploring SAR around the N-position in a well-validated, therapeutically relevant γ-sultam series, ensuring that the tert-butyl group's unique steric contribution is incorporated from the outset.
- [1] Inagaki, M.; Tsuri, T.; Jyoyama, H.; Ono, T.; Yamada, K.; Kobayashi, M.; Hori, Y.; Arimura, A.; Yasui, K.; Ohno, K.; Kakudo, S.; Koizumi, K.; Suzuki, R.; Kato, M.; Kawai, S.; Matsumoto, S. Novel Antiarthritic Agents with 1,2-Isothiazolidine-1,1-dioxide (γ-Sultam) Skeleton: Cytokine Suppressive Dual Inhibitors of Cyclooxygenase-2 and 5-Lipoxygenase. J. Med. Chem. 2000, 43 (11), 2040–2048. View Source
